2,4-Dinitrophenetole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethoxy-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-2-15-8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOKMOXAGMIZFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060588 | |
| Record name | 2,4-Dinitrophenetole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610-54-8 | |
| Record name | 1-Ethoxy-2,4-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-ethoxy-2,4-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-DINITROPHENETOLE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6227 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-ethoxy-2,4-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Dinitrophenetole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dinitrophenetole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Chemical Derivatization of 2,4 Dinitrophenetole
Chemical Synthesis Pathways and Methodological Advancements
The primary and most established method for synthesizing 2,4-dinitrophenetole is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound, this can be achieved through two main pathways: the reaction of the sodium salt of 2,4-dinitrophenol (B41442) (sodium 2,4-dinitrophenoxide) with an ethyl halide (such as ethyl iodide or ethyl bromide), or the reaction of 2,4-dinitrochlorobenzene with sodium ethoxide.
The Williamson ether synthesis is an SN2 reaction, where an alkoxide ion attacks an alkyl halide. wikipedia.org For preparing alkyl aryl ethers, the reaction typically involves a phenoxide and a primary alkyl halide, as tertiary or sterically hindered halides are prone to elimination side reactions. jk-sci.commasterorganicchemistry.com The synthesis is often conducted in polar aprotic solvents like DMF or DMSO to promote the SN2 mechanism. chem-station.com
Recent advancements in ether synthesis have focused on developing more environmentally friendly and efficient catalytic systems that can operate under milder conditions or with less reactive alkylating agents. researchgate.net However, for activated substrates like dinitro-substituted aromatics, the classic Williamson conditions remain highly effective and widely used.
| Pathway | Reactant 1 | Reactant 2 | Typical Solvent | Reaction Type |
|---|---|---|---|---|
| 1 | Sodium 2,4-dinitrophenoxide | Ethyl iodide / Ethyl bromide | DMF, DMSO, Ethanol (B145695) | SN2 |
| 2 | 2,4-Dinitrochlorobenzene | Sodium ethoxide | Ethanol | SNAr |
Formation and Characterization of Related Chemical Entities
Meisenheimer Complex Formation in Dinitrophenyl Ethers
This compound, like other electron-deficient aromatic ethers, readily forms Meisenheimer complexes when treated with nucleophiles. A Meisenheimer complex (or adduct) is a stable cyclohexadienyl anion formed by the addition of a nucleophile to an electron-poor aromatic ring. iupac.orgiupac.org These complexes are often highly colored and are key intermediates in nucleophilic aromatic substitution (SNAr) reactions.
Spectrophotometric studies on the reaction between this compound and ethanolic alkali ethoxide solutions have characterized the formation of a Meisenheimer adduct. rsc.org The equilibrium constant for this formation is influenced by the concentration of the base. At higher base concentrations, the formation of a 1:2 adduct (involving two ethoxide ions) can become significant. rsc.org In deuterated ethanol (EtOD), the equilibrium constant for the adduct formation is approximately 2.5 times greater than in regular ethanol (EtOH), a phenomenon known as a thermodynamic solvent isotope effect. rsc.org The formation of these complexes is a hallmark of the reactivity of dinitrophenyl ethers.
Derivatization for Polymer Applications
The 2,4-dinitrophenyl moiety, derived from compounds like 2,4-dinitrophenol or this compound, has been utilized in the development of specialized polymers. Two notable applications are in molecularly imprinted polymers and the functionalization of existing polymer backbones.
Molecularly Imprinted Polymers (MIPs): 2,4-Dinitrophenol is used as a template molecule to create MIPs. nih.govupm.edu.mynih.gov In this technique, functional monomers (like acrylamide) arrange themselves around the template molecule through non-covalent interactions. nih.gov A cross-linker (such as ethylene (B1197577) glycol dimethacrylate) is then added to polymerize the assembly. nih.govnih.gov After polymerization, the template (2,4-dinitrophenol) is removed, leaving behind cavities that are specifically shaped to recognize and bind the template molecule or structurally similar compounds. nih.gov These MIPs can be used in sensing applications, for instance, for the detection of explosives like 2,4,6-trinitrotoluene (B92697) (TNT). mdpi.com
| Component Role | Chemical Name |
|---|---|
| Template | 2,4-Dinitrophenol |
| Functional Monomer | Acrylamide |
| Cross-Linker | Ethylene Glycol Dimethacrylate (EGDMA) |
| Initiator | Benzoyl Peroxide (BPO) |
| Solvent (Porogen) | Acetonitrile |
Polymer Functionalization: The 2,4-dinitrophenyl ether group can be chemically attached to a polymer backbone. A new electrophilic polymer, 2,4-dinitrophenyl ether of polyvinyl alcohol (PVA-DNP), was prepared by reacting polyvinyl alcohol (PVA) with 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB). scirp.orgscirp.org This SNAr reaction results in the dinitrophenyl group being covalently bonded to the polymer via an ether linkage. scirp.org The resulting PVA-DNP polymer is thermally stable up to approximately 277°C and can form stable anionic sigma complexes (Meisenheimer complexes) upon treatment with bases like sodium methoxide. scirp.orgscirp.org Such functionalized polymers are of interest for applications in energetic materials and solid propellants. scirp.org
Selective Chemical Modifications of the Nitro Groups
A key aspect of the chemistry of polynitrated aromatic compounds is the ability to selectively reduce one nitro group while leaving others intact. The Zinin reduction, which typically employs sodium sulfide (B99878) (Na₂S) or related sulfide reagents in an aqueous or alcoholic medium, is a classic method for this transformation. wikipedia.orgnih.gov
For dinitrophenols and their ethers, including this compound, the regioselectivity of the reduction is well-defined. Research shows that a nitro group positioned ortho to an alkoxy group is preferentially reduced over a nitro group in the para position. stackexchange.com This selectivity is attributed to the electronic influence of the alkoxy group.
Applying this principle to this compound, the nitro group at the 2-position (ortho to the ethoxy group) is selectively reduced to an amino group, yielding 2-amino-4-nitrophenetole (also known as 5-nitro-o-phenetidine). sciencemadness.org This selective modification is a valuable synthetic tool, providing a pathway to nitro-amino aromatic compounds that are important intermediates in the synthesis of dyes and pharmaceuticals.
| Starting Material | Typical Reagent | Selective Product | Reaction Type |
|---|---|---|---|
| This compound | Sodium Sulfide (Na₂S) | 2-Amino-4-nitrophenetole | Zinin Reduction |
Biochemical and Biological Mechanisms of 2,4 Dinitrophenetole Action
Mechanistic Investigations of Mitochondrial Uncoupling
Mitochondrial uncoupling is the primary mechanism by which compounds like 2,4-Dinitrophenetole exert their effects. This process disrupts the normal flow of energy within the cell, leading to a significant alteration in metabolic activity.
This compound, akin to other dinitrophenols, is understood to act as a protonophore. This means it can facilitate the movement of protons (H+) across the inner mitochondrial membrane, thereby dissipating the electrochemical gradient that is crucial for ATP synthesis wikipedia.orgdroracle.aisigmaaldrich.comtutorchase.commdpi.commdpi.com. In healthy mitochondria, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton motive force. This force drives ATP synthase, which uses the flow of protons back into the matrix to convert ADP and inorganic phosphate (B84403) into ATP wikipedia.orgsigmaaldrich.comtutorchase.com.
However, compounds like this compound, being lipophilic and weakly acidic, can shuttle protons across the inner mitochondrial membrane independently of ATP synthase droracle.aisigmaaldrich.commdpi.commdpi.com. This action creates a "short circuit" for protons, allowing them to re-enter the mitochondrial matrix without passing through ATP synthase droracle.aitutorchase.com. Consequently, the energy that would normally be captured in the high-energy phosphate bonds of ATP is instead released as heat wikipedia.orgtutorchase.comumaine.edumitochonpharma.com. This uncoupling effect leads to a significant reduction in ATP production while simultaneously increasing oxygen consumption as the electron transport chain attempts to re-establish the proton gradient wikipedia.orgtutorchase.comnih.gov. Research suggests that dinitrophenols hinder proton translocation through the mitochondrial inner membrane, thereby inhibiting oxidative phosphorylation and ATP formation researchgate.net.
Beyond the protonophoric mechanism, alternative hypotheses have been proposed, particularly concerning the interaction of dinitrophenyl compounds with energy transfer processes. Some studies have noted that dinitrophenyl ethers, including this compound, exhibit significant absorption in the infrared spectrum at approximately 6000 cm⁻¹, a region corresponding to the energy quantum of ATP molecule formation researchgate.net.
This observation has led to the suggestion of a hypothetically alternative mechanism of toxicity based on spectral measurements and direct energy transfer researchgate.net. It is posited that these compounds might interfere with energy transfer pathways, potentially by absorbing or dissipating energy that would otherwise be utilized for ATP synthesis researchgate.netuaiasi.ro. This perspective complements the proton translocation model by suggesting that the chemical structure and spectral properties of these molecules might play a direct role in disrupting cellular bioenergetics, independent of or in conjunction with their protonophoric activity researchgate.netuaiasi.ro.
Cellular and Subcellular Interactions
The uncoupling activity of this compound has profound implications for cellular functions, impacting ATP levels and various metabolic pathways.
The primary cellular consequence of this compound's action is the disruption of ATP synthesis wikipedia.orgdroracle.aitutorchase.commdpi.com. By uncoupling oxidative phosphorylation, the compound leads to a decrease in the net production of ATP, the cell's main energy currency wikipedia.orgdroracle.aisigmaaldrich.comtutorchase.com. While the electron transport chain continues to operate, the energy derived from substrate oxidation is inefficiently converted into heat rather than ATP wikipedia.orgtutorchase.comumaine.edu. This reduction in ATP availability can impair various cellular processes that rely on energy for their function, including ion transport, biosynthesis, and mechanical work. The cellular response to reduced ATP levels often involves an increase in metabolic rate to compensate for the energy deficit, but this further exacerbates the uncoupling effect wikipedia.orgumaine.edu.
Studies on related compounds suggest that uncouplers can increase the mitochondrial requirement for NADH, which is a key electron donor for the electron transport chain mdpi.com. This increased demand can influence the flux through pathways that generate NADH, such as glycolysis and the TCA cycle. While direct evidence for this compound's specific impact on the Pentose Phosphate Pathway or fatty acid synthesis is limited in the provided search results, the general disruption of cellular energy homeostasis implies broad effects on metabolic regulation. The increased respiration rate and heat production necessitate a higher flux through catabolic pathways to provide substrates for oxidation wikipedia.orgumaine.edu.
Toxicological Research on 2,4 Dinitrophenetole and Analogues
In Vitro and In Vivo Toxicity Assessments
In vitro and in vivo studies are fundamental to characterizing the toxicity of chemical compounds. While direct research on 2,4-Dinitrophenetole is limited, extensive data on its close analogue, 2,4-Dinitrophenol (B41442) (2,4-DNP), provides significant insights. It is often assumed that this compound exerts its toxic effects after being hydrolyzed to the more toxic 2,4-DNP. researchgate.net
In vivo studies on 2,4-DNP have demonstrated its high acute toxicity. For instance, in young rats, clear toxic signs followed by death occurred at a dose of 80 mg/kg. nih.gov The classic symptoms of acute poisoning in humans include a combination of hyperthermia, tachycardia, diaphoresis, and tachypnea, which can ultimately lead to death. nih.gov Chronic oral exposure in humans has been associated with the formation of cataracts, skin lesions, and adverse effects on the bone marrow, central nervous system, and cardiovascular system. epa.gov
Developmental toxicity has also been observed. In rats, oral exposure to 2,4-DNP resulted in an increased number of stillborn pups and neonatal deaths, as well as decreased pup body weight in the early postnatal period. cdc.gov
Below is a summary of toxicity data for 2,4-Dinitrophenol from various studies:
| Study Type | Organism | Effect | Dosage/Concentration | Reference |
| Acute Oral Toxicity | Rat (young) | Death | 80 mg/kg | nih.gov |
| Chronic Oral Toxicity | Human | Cataracts, skin lesions | Not specified | epa.gov |
| Developmental Toxicity | Rat | Increased stillbirths and neonatal deaths | Not specified | cdc.gov |
| Acute Poisoning Symptoms | Human | Hyperthermia, tachycardia, diaphoresis, tachypnea | Not specified | nih.gov |
Biotransformation Pathways and Metabolite Identification
The biotransformation of dinitrophenols is a critical determinant of their toxicity. For 2,4-DNP, the primary metabolic pathway involves the sequential reduction of the nitro groups. cdc.gov This process, often carried out by gut microflora, leads to the formation of metabolites such as 2-amino-4-nitrophenol (B125904) and 4-amino-2-nitrophenol. cdc.gov Further reduction can result in the formation of 2,4-diaminophenol. cdc.gov
These metabolites can then undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion in the urine. cdc.govepa.gov A liquid chromatography-tandem mass spectrometry (LC-MS-MS) analysis of postmortem samples from a fatal 2,4-DNP poisoning case identified DNP glucuronide, DNP sulfate, and 2-amino-4-nitrophenol glucuronide as conjugated metabolites. epa.govresearchgate.net
While direct studies on this compound metabolism are scarce, it is hypothesized that it first undergoes hydrolysis to form 2,4-DNP, which then follows the same metabolic fate. researchgate.net
The identified metabolites of 2,4-DNP are summarized in the table below:
| Parent Compound | Metabolite | Metabolic Reaction | Reference |
| 2,4-Dinitrophenol | 2-amino-4-nitrophenol | Nitroreduction | cdc.gov |
| 2,4-Dinitrophenol | 4-amino-2-nitrophenol | Nitroreduction | cdc.gov |
| 2,4-Dinitrophenol | 2,4-diaminophenol | Nitroreduction | cdc.gov |
| 2,4-Dinitrophenol | DNP glucuronide | Glucuronidation | epa.govresearchgate.net |
| 2,4-Dinitrophenol | DNP sulfate | Sulfation | epa.govresearchgate.net |
| 2-amino-4-nitrophenol | 2-amino-4-nitrophenol glucuronide | Glucuronidation | epa.govresearchgate.net |
Mechanisms of Toxicity Beyond Classical Uncoupling
The primary mechanism of toxicity for dinitrophenols is the uncoupling of oxidative phosphorylation. nih.gov These compounds act as protonophores, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient necessary for ATP synthesis. wikipedia.org This leads to a decrease in cellular energy production and an increase in heat generation. wikipedia.org
However, research suggests that the toxicity of dinitrophenyl compounds extends beyond this classical mechanism. Dinitrophenyl ethers, such as this compound, have been shown to retain uncoupling behaviors, indicating that the ether linkage does not eliminate this primary toxic action. researchgate.net
Comparative Toxicological Analyses with Related Dinitrophenyl Compounds
Comparative studies of dinitrophenyl compounds are essential for understanding structure-activity relationships. While this compound is expected to be hydrolyzed to 2,4-DNP, the initial compound and other analogues exhibit their own toxicological properties.
For example, a study comparing the effects of 2,4-dinitrophenyl ethers on wheat germination found that 2,4-dinitroanisole (B92663) (DNAN) had a more potent inhibitory effect than this compound (DNF). researchgate.net This suggests that the nature of the ether group can influence the compound's biological activity before any metabolic conversion.
Another comparative study examined the toxicity of 4-nitrophenol (B140041) and 2,4-dinitrophenol in newborn and young rats. nih.gov The results indicated that the susceptibility of newborn rats to both compounds was 2.5 to 4 times higher than that of young animals. nih.gov This highlights the importance of age as a factor in the toxicity of nitrophenolic compounds.
The following table provides a comparative overview of the toxicity of selected dinitrophenyl compounds:
| Compound | Organism/System | Observed Effect | Relative Toxicity | Reference |
| 2,4-Dinitroanisole (DNAN) | Wheat Germination | Inhibition | More potent than DNF | researchgate.net |
| This compound (DNF) | Wheat Germination | Inhibition | Less potent than DNAN | researchgate.net |
| 4-Nitrophenol | Rat (newborn vs. young) | General toxicity | Newborns 2.5-4x more susceptible | nih.gov |
| 2,4-Dinitrophenol | Rat (newborn vs. young) | General toxicity | Newborns 2-3x more susceptible | nih.gov |
Environmental Fate and Degradation Studies of 2,4 Dinitrophenetole
Abiotic Degradation Processes
Abiotic degradation refers to the breakdown of a chemical compound through non-biological processes, such as photodegradation and chemical decomposition.
Photodegradation Mechanisms
Direct photolysis, the breakdown of a compound by light, is a significant environmental process for many organic chemicals. While studies on the direct photolysis of 2,4-Dinitrophenol (B41442) (2,4-DNP) indicate it to be a slow process in water nih.gov, detailed mechanisms for the photodegradation of 2,4-Dinitrophenetole itself are not extensively documented in the available literature. Research has shown that photolysis of related compounds, such as 2,4-dinitroanisole (B92663) (DNAN), can yield intermediates like 2,4-Dinitrophenol nih.gov. However, specific photochemical reaction pathways unique to this compound remain to be fully elucidated.
Chemical Decomposition Pathways
This compound, like other dinitrophenols and related nitroaromatic compounds, possesses inherent chemical properties that influence its decomposition. Dinitrophenols are generally described as combustible solids that can become explosive when dry and subjected to heat, shock, or friction nih.govcdc.gov. A primary chemical transformation pathway identified for this compound is its hydrolysis, which yields the more widely studied compound, 2,4-Dinitrophenol researchgate.netebi.ac.uk. This hydrolysis represents a significant chemical decomposition route, converting this compound into a potentially more mobile and reactive environmental contaminant.
Biotic Degradation Processes
Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms.
Microbial Degradation Pathways and Microorganism Identification
Direct microbial degradation pathways specifically for this compound are not extensively detailed. However, its transformation into 2,4-Dinitrophenol is a recognized step in its biodegradation. Certain bacteria, such as Pseudomonas sp. strain FK357 and Nocardioides sp. strain JS1661, have been shown to metabolize this compound by hydrolyzing it to 2,4-Dinitrophenol ebi.ac.uknih.gov. Subsequently, the released 2,4-Dinitrophenol can be further degraded by other microbial species, such as Rhodococcus imtechensis strain RKJ300, which utilizes pathways involving hydride-Meisenheimer complexes nih.gov. While these studies highlight the microbial transformation of this compound into a degradable form, the specific enzymes and pathways involved in the direct breakdown of this compound itself are less characterized.
Ecological Impact Assessments
Ecological impact assessments consider the effects of chemical compounds on living organisms and ecosystems. Studies have investigated the biological effects of this compound, often in comparison to 2,4-Dinitrophenol. Research comparing the toxicity of this compound (DNF) and related dinitrophenyl ethers to wheat germination has indicated that these compounds exhibit biological effects even at very low concentrations researchgate.net. Notably, the toxicity induced by these dinitrophenyl ethers was not solely attributed to their hydrolysis into corresponding dinitrophenols, suggesting that this compound may exert its own toxic mechanisms researchgate.net.
Based on the comprehensive search conducted, there is a significant lack of specific scientific data pertaining to the environmental fate and degradation of the chemical compound This compound .
While the search results provide extensive information on related compounds such as 2,4-Dinitrophenol (2,4-DNP) and 2,4-Dinitroanisole (DNAN) , direct studies focusing on the aquatic ecotoxicology, hazardous concentration determinations, environmental persistence, or recalcitrance of "this compound" were not found.
One search result hibiscuspublisher.com mentions that "dinitrophenetole hydrolyzes to afford the toxic dinitrophenol," suggesting that this compound might act as a precursor to 2,4-Dinitrophenol. However, no environmental fate data for this compound itself was identified. Similarly, PubChem entry nih.gov lists "this compound" with a CAS number (610-54-8) and IUPAC name (1-ethoxy-2,4-dinitrobenzene), noting it is harmful if swallowed and an irritant, but lacks detailed ecotoxicological or persistence data.
Given the strict requirement to focus solely on the requested compound and adhere strictly to the provided outline, it is not possible to generate the detailed article on the environmental fate and degradation of this compound as requested due to the absence of specific data.
Advanced Analytical Methodologies for 2,4 Dinitrophenetole Research
Spectroscopic Characterization Techniques
Spectroscopy is instrumental in providing detailed information about the molecular structure and chemical bonding within 2,4-dinitrophenetole. Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy each offer unique insights into the compound's characteristics.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by distinct absorption bands that correspond to the vibrations of its specific structural components. The most prominent features are the strong absorptions from the two nitro (NO₂) groups. The asymmetric and symmetric stretching vibrations of the NO₂ groups typically appear at high wavenumbers. Additionally, the spectrum shows characteristic peaks for the aromatic ring, the ether linkage (C-O-C), and the aliphatic C-H bonds of the ethyl group. nist.gov
A study on dinitrophenyl ethers noted that these compounds, including this compound, exhibit significant absorbance in the near-infrared region around 6000 cm⁻¹, a property shared with other uncoupling agents. unibuc.roresearchgate.net
Table 1: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Asymmetric Stretch | Ar-NO₂ | ~1530 |
| Symmetric Stretch | Ar-NO₂ | ~1348 |
| Aromatic C=C Stretch | Aromatic Ring | ~1600-1610 |
| Asymmetric Stretch | C-O-C (Ether) | ~1250 |
| Symmetric Stretch | C-O-C (Ether) | ~1040 |
| Aromatic C-H Stretch | Aromatic Ring | ~3100 |
Note: The exact wavenumbers can vary based on the sample preparation method and the physical state of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for providing a detailed map of the carbon and hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound provides precise information about the arrangement of protons. The spectrum displays signals corresponding to the three protons on the aromatic ring and the five protons of the ethyl group. The ethoxy group protons appear as a characteristic triplet for the methyl (-CH₃) group and a quartet for the methylene (B1212753) (-CH₂) group, a result of spin-spin coupling. The aromatic protons exhibit more complex splitting patterns due to their coupling with each other, appearing at lower field (higher ppm) because of the deshielding effects of the nitro groups and the aromatic ring current. A publication on the nitration of phenetole (B1680304) confirmed the formation of this compound through ¹H NMR spectral analysis. google.com
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, eight unique signals are expected: two for the ethyl group carbons and six for the carbons of the dinitro-substituted benzene (B151609) ring. The chemical shifts of the aromatic carbons are significantly influenced by the attached electron-withdrawing nitro groups and the electron-donating ethoxy group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -O-CH₂-CH₃ | ~1.5 | Triplet |
| ¹H | -O-CH₂-CH₃ | ~4.3 | Quartet |
| ¹H | Aromatic H-3 | ~7.3 | Doublet |
| ¹H | Aromatic H-5 | ~8.4 | Doublet of Doublets |
| ¹H | Aromatic H-6 | ~8.7 | Doublet |
| ¹³C | -O-CH₂-CH₃ | ~14 | - |
| ¹³C | -O-CH₂-CH₃ | ~67 | - |
Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and experimental conditions.
UV-Visible (UV-Vis) absorption spectroscopy is used to investigate the electronic transitions within a molecule. The spectrum of this compound is dominated by the strong absorption of the dinitrophenyl chromophore. The presence of the nitro groups and the aromatic ring gives rise to intense π → π* transitions. The ethoxy group acts as an auxochrome, which can modify the absorption maxima (λmax) and intensity compared to unsubstituted nitrobenzene. Research involving the synthesis of 1-ethoxy-2,4-dinitrobenzene has utilized UV-Vis spectroscopy to monitor reaction progress, indicating its utility in studying the compound's electronic structure. jspc-home.com While specific spectral data is not widely published, the UV-Vis spectrum is expected to be very similar to that of related compounds like 2,4-dinitroanisole (B92663). dtic.mil
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from reaction mixtures, environmental samples, or biological matrices, and for its subsequent detection and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique ideal for the analysis of nitroaromatic compounds. nih.gov While specific LC-MS methods for this compound are not extensively documented, the methodology is well-suited for its analysis. A typical approach would involve reverse-phase High-Performance Liquid Chromatography (HPLC) using a C18 column to separate the compound from a sample matrix.
The mass spectrometer serves as a powerful detector. Using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), this compound (molecular weight: 212.16 g/mol ) can be ionized. nih.govresearchgate.net In negative ion mode, which is common for nitro-containing explosives, the molecular anion [M]⁻ or other adducts might be observed. researchgate.net In positive ion mode, the protonated molecule [M+H]⁺ (m/z 213.05) or sodium adduct [M+Na]⁺ (m/z 235.03) would be the target ions for detection. Tandem mass spectrometry (MS/MS) could then be used for structural confirmation by fragmenting the parent ion to produce a characteristic pattern of daughter ions. nih.govakjournals.com
Thin Layer Chromatography (TLC) is a versatile, rapid, and cost-effective method for separating compounds and monitoring reactions. nih.govnih.gov Although specific studies on the TLC analysis of this compound metabolites are scarce, the technique is highly applicable for this purpose.
The metabolism of this compound is expected to proceed via pathways similar to other dinitrophenyl ethers, such as O-dealkylation to form 2,4-dinitrophenol (B41442), and/or the reduction of one or both nitro groups to form aminonitrophenetole and diaminophenetole. These potential metabolites are significantly more polar than the parent compound.
Using a silica (B1680970) gel TLC plate as the stationary phase, a mixture of nonpolar and polar organic solvents (e.g., hexane (B92381) and ethyl acetate) would serve as the mobile phase. The less polar parent compound, this compound, would travel further up the plate, resulting in a higher Retention Factor (Rf) value. mdpi.com The more polar metabolites, such as 2,4-dinitrophenol or amino-derivatives, would interact more strongly with the silica gel and thus have lower Rf values. This difference in migration allows for the effective separation and qualitative identification of the parent compound and its potential metabolic products.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,4-Dinitrophenol |
| 4-Nitrophenetole |
| 2,4-Dinitroanisole |
| Aminonitrophenetole |
| Diaminophenetole |
| Hexane |
Electrochemical and Sensing Techniques
Voltammetric and Amperometric Approaches
Fluorescent Probe Development for Selective Detection
Similarly, a detailed review of available research literature did not yield any studies focused on the development of fluorescent probes specifically designed for the selective detection of this compound. The design of selective fluorescent probes relies on specific molecular recognition and interaction between the probe and the target analyte. While numerous fluorescent sensors have been created for the detection of other nitroaromatic compounds, the unique structural and electronic properties of this compound would necessitate the development of novel probes tailored for its specific recognition. No such dedicated probes for this compound have been described in the surveyed scientific literature.
Future Research Directions and Translational Perspectives for 2,4 Dinitrophenetole Studies
Emerging Research Questions in Dinitrophenyl Ether Biochemistry
The core of future research lies in unraveling the specific biochemical pathways of 2,4-dinitrophenetole. While the metabolism of 2,4-dinitrophenol (B41442) (DNP) involves nitro reduction to 2-amino-4-nitrophenol (B125904) and 4-amino-2-nitrophenol, the metabolic fate of the ethoxy group in this compound is a significant knowledge gap. wikipedia.org A key area of investigation will be the enzymatic processes responsible for the cleavage of the ether bond. For instance, research on the aerobic microbial degradation of the related compound 2,4-dinitroanisole (B92663) (DNAN) has shown that O-demethylation is the initial step, yielding 2,4-dinitrophenol. nih.gov A similar O-deethylation mechanism is hypothesized for this compound, but the specific enzymes and microbial strains capable of this transformation need to be identified.
Further research should focus on the comparative toxicology of this compound and its potential metabolites. Understanding whether the toxicity is primarily driven by the parent compound or its breakdown products, including 2,4-DNP, is crucial for accurate risk assessment. The well-documented mechanism of DNP as an uncoupler of oxidative phosphorylation, where it disrupts the proton gradient across the mitochondrial membrane and inhibits ATP synthesis, provides a foundational model. wikipedia.orgnih.gov Investigating whether this compound itself exhibits similar activity or if it requires metabolic activation to DNP to exert its toxic effects is a primary research question.
Table 1: Key Research Questions in this compound Biochemistry
| Research Question | Rationale |
|---|---|
| What are the specific enzymatic pathways for the O-deethylation of this compound? | To understand the metabolic fate and potential for bioaccumulation or degradation. |
| Does this compound exhibit direct toxicity as an uncoupling agent? | To determine the intrinsic toxicological properties of the parent compound. |
| What is the comparative toxicity of this compound and its primary metabolites? | To conduct accurate environmental and human health risk assessments. |
Advancements in Remediation Strategies
The environmental persistence of dinitrophenyl ethers necessitates the development of effective remediation strategies. Building on the research for DNP, future efforts for this compound should explore both bioremediation and physicochemical approaches.
Bioremediation, leveraging the metabolic capabilities of microorganisms, is a promising avenue. The isolation and characterization of bacterial and fungal strains that can degrade this compound will be a critical first step. Studies on DNP have identified various microbes capable of its degradation under both aerobic and anaerobic conditions. hibiscuspublisher.comconicet.gov.ar For example, a bacterial consortium of Pseudomonas sp. and Rhodococcus imtechensis has been shown to completely degrade DNAN, with the initial conversion to DNP. nih.gov Similar synergistic microbial communities could be effective for this compound. Furthermore, the use of immobilized enzymes, such as laccase, has shown high efficiency in degrading DNP in wastewater and soil, suggesting a potential application for this compound remediation. nih.govresearchgate.netnih.gov
Physicochemical remediation methods also warrant further investigation. Adsorption using low-cost materials and advanced oxidation processes are potential strategies. Research into the photocatalytic degradation of DNP has demonstrated its potential for detoxification. researchgate.net Similar studies are needed to determine the efficacy of these technologies for this compound.
Novel Analytical Tools for Environmental and Biological Monitoring
The development of sensitive and selective analytical methods is paramount for monitoring this compound in environmental matrices and biological samples. Current methods for DNP detection, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), provide a solid foundation. annexpublishers.coresearchgate.net However, there is a need for more rapid, field-deployable, and cost-effective techniques.
Biosensors represent a significant area for future development. Fluorescent biosensors and quartz crystal microbalance (QCM)-based immunosensors have been successfully developed for the near real-time detection of DNP. nih.govnih.gov Adapting these platforms for the specific detection of this compound by developing specific antibodies or molecularly imprinted polymers is a key research goal. Nanowire-based biosensors have also shown ultra-sensitive detection of DNP, offering a promising technology for future this compound sensors. researchgate.net
Furthermore, advancements in sample preparation techniques, such as solid-phase microextraction (SPME) and magnetic solid-phase extraction (MSPE), can enhance the sensitivity and efficiency of existing analytical methods for tracing low concentrations of this compound in complex samples. researchgate.net
Table 2: Comparison of Analytical Techniques for Dinitrophenyl Compounds
| Analytical Technique | Principle | Applicability to this compound | Future Research Direction |
|---|---|---|---|
| HPLC/GC-MS | Chromatographic separation followed by mass spectrometric detection. | High | Method development and validation for various matrices. |
| Immunoassay (ELISA) | Antigen-antibody binding. | High | Development of specific antibodies for this compound. |
| Biosensors (Fluorescent, QCM) | Biological recognition element coupled with a transducer. | High | Design and fabrication of selective biosensors. |
Computational Modeling and In Silico Predictions in Dinitrophenyl Research
Computational modeling and in silico methods are powerful tools for predicting the physicochemical properties, environmental fate, and toxicological profiles of chemicals like this compound, thereby guiding experimental research and reducing reliance on animal testing.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the toxicity of this compound based on its molecular structure. By correlating structural features with biological activity, these models can estimate toxicological endpoints and help prioritize chemicals for further testing.
Molecular docking studies can provide insights into the interaction of this compound with biological macromolecules, such as enzymes involved in its metabolism or target proteins for its toxic effects. nih.gov For instance, docking simulations could help identify potential enzymes capable of O-deethylation.
Physiologically-based pharmacokinetic (PBPK) modeling can be used to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological systems. nih.govresearchgate.net This can help in understanding its bioaccumulation potential and in extrapolating toxicological data across different species. Density functional theory (DFT) calculations can be employed to investigate the molecular and vibrational structure of this compound, providing fundamental data for understanding its reactivity and interactions. researchgate.net
The integration of these computational approaches will be instrumental in building a comprehensive understanding of this compound's behavior and in guiding the development of effective management and remediation strategies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-Dinitrophenetole, and how can purity be ensured?
- Methodology : this compound is synthesized via nucleophilic aromatic substitution, where ethoxide reacts with 2,4-dinitrochlorobenzene under controlled conditions. Key parameters include temperature (60–80°C), solvent choice (ethanol or DMF), and stoichiometric excess of ethoxide to minimize byproducts. Purity is verified using HPLC with UV detection (λ = 254 nm) and confirmed via melting point analysis (literature range: 93–95°C). Contamination risks are mitigated by rigorous glassware cleaning and inert atmosphere use .
Q. Which analytical techniques are most reliable for detecting this compound in environmental matrices?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is preferred for trace analysis due to its sensitivity to nitro groups. For aqueous samples, solid-phase extraction (C18 cartridges) followed by liquid chromatography-tandem MS (LC-MS/MS) improves recovery rates. Calibration curves must account for matrix effects, and internal standards (e.g., deuterated analogs) should be used to correct for instrument drift .
Q. How can researchers address stability challenges during sample storage and analysis?
- Methodology : Stability studies should assess photodegradation (via UV-light exposure tests) and hydrolytic decomposition (pH-dependent kinetics). Short-term storage at 4°C in amber vials with 0.1% acetic acid preserves integrity for ≤72 hours. For long-term storage, lyophilization and storage at -20°C under nitrogen are recommended. Stability-indicating assays, such as time-resolved NMR, validate degradation thresholds .
Advanced Research Questions
Q. What computational approaches predict the environmental degradation pathways of this compound?
- Methodology : Density functional theory (DFT) at the M06-2X/6-311+G(d,p) level identifies dominant reaction mechanisms, such as hydroxyl radical (•OH) attack at nitro or ether groups. Solvent effects are modeled using the SMD continuum approach. Key intermediates (e.g., phenolic derivatives) are validated against experimental LC-MS data. Transition state analysis reveals energy barriers for nitro-group elimination or ring-opening reactions .
Q. How can contradictory toxicity data for this compound be resolved in epidemiological studies?
- Methodology : Meta-analyses should stratify data by exposure duration, metabolite profiles (e.g., urinary 2-amino-4-nitrophenetole), and confounding factors (e.g., co-exposure to other nitroaromatics). In vitro assays (e.g., Ames test for mutagenicity, mitochondrial toxicity assays) clarify mechanisms. Discordant results may arise from differences in analytical sensitivity (e.g., outdated vs. modern LC-MS) or biomonitoring protocols (creatinine-adjusted vs. unadjusted urine levels) .
Q. What experimental designs improve temporal resolution in occupational exposure studies?
- Methodology : Longitudinal studies with repeated sampling (e.g., pre-shift, post-shift, and 24-hour urine) capture acute vs. chronic exposure patterns. Personal air samplers with real-time sensors (PID detectors) correlate airborne concentrations with biological markers. Mixed-effects models account for intra-individual variability, while GIS mapping identifies spatial hotspots in industrial settings .
Q. How do structural modifications of this compound alter its reactivity in synthetic applications?
- Methodology : Substituent effects are studied via Hammett plots, comparing reaction rates of this compound with analogs (e.g., 2,4-dinitroanisole or 2,4-dinitrophenyl ethers). Electron-withdrawing groups (e.g., nitro) enhance electrophilicity at the aromatic ring, while ethoxy groups influence solubility and nucleophilic attack sites. Kinetic studies (stopped-flow spectroscopy) quantify rate constants for SNAr reactions .
Methodological Best Practices
- Data Reporting : Include raw data tables (e.g., NMR shifts, HPLC retention times) in appendices, with processed data (means ± SD) in the main text. Use Q-Q plots to confirm normality before statistical tests (ANOVA, t-tests) .
- Contradiction Analysis : Apply Bradford Hill criteria (e.g., consistency, biological plausibility) to evaluate causality in toxicity studies. Cross-validate findings using orthogonal methods (e.g., in silico docking + in vitro assays) .
- Ethical Compliance : Detail chemical storage (e.g., flammability cabinets), waste disposal (nitro-compound protocols), and institutional review board approvals for human biomonitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
